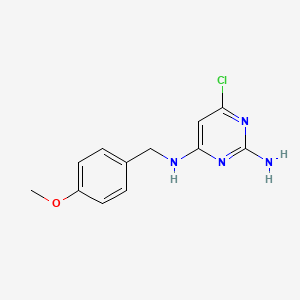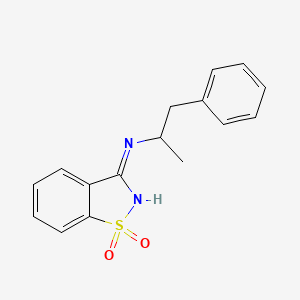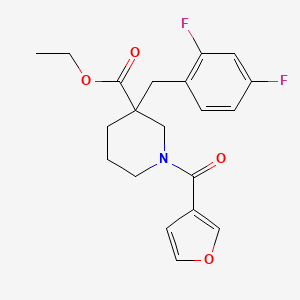
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as IBD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. IBD has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
作用機序
The mechanism of action of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione leads to decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a range of biological activities, making it a useful tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. It is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is to further elucidate its mechanism of action. Understanding how 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione inhibits NF-κB activity could lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is to explore the potential of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione as a treatment for diabetes. It has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models, but more research is needed to determine its efficacy and safety in humans. Finally, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione could be used as a starting point for the development of new thiazolidinedione derivatives with improved properties and biological activities.
合成法
The synthesis of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. The yield of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学的研究の応用
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. In particular, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
特性
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOCLGLXFYSZRK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)

![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)

![N-[(5-methyl-2-furyl)methyl]-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5974981.png)
![1-{4-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5974988.png)
![2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5975000.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)